molecular formula C22H22FNO3S B3018046 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 1396795-52-0

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B3018046
CAS No.: 1396795-52-0
M. Wt: 399.48
InChI Key: OBCCAUHKAMLLBO-UHFFFAOYSA-N
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Description

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H22FNO3S and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Applications

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide and its derivatives have been synthesized and studied for their unique structural properties. For instance, Li, Shen, and Zhang (2015) focused on the synthesis and crystal structure of a related compound, demonstrating its potential in the development of fluoro-containing materials due to its strong intermolecular hydrogen bonds, which facilitate the formation of two-dimensional layers in crystals. This suggests potential applications in material science, particularly in the creation of organic fluoro-containing polymers (Shi-Juan Li, Daniel Y. Shen, Chao-Zhi Zhang, 2015).

Chemical Properties and Reactions

The chemical reactivity of similar compounds has been a subject of study. For example, Yabe, Mizufune, and Ikemoto (2009) explored the cyanation of biphenyl-4-ylmethyl methanesulfonate using fluoride-free inorganic salts. Their research demonstrated a methodology to produce nitrile compounds from various alkyl halides, highlighting the versatility and potential applications in organic synthesis (Osamu Yabe, Hideya Mizufune, T. Ikemoto, 2009).

Antioxidant Activity Analysis

A recent study by Xue et al. (2022) applied theoretical calculations to N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to determine their optimized state, predict their free energy, and identify the molecular orbitals involved in spectrum formation. This research provides insights into the antioxidant activity of these compounds, highlighting their potential in pharmaceutical or biochemical applications (Yuan Xue, S. Shahab, Liu Zhenyu, L. Padabed, 2022).

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FNO3S/c1-22(25,16-24-28(26,27)15-17-7-13-21(23)14-8-17)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,24-25H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCCAUHKAMLLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)CC1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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